11-(2,3-dimethoxyphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Overview
Description
11-(2,3-dimethoxyphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a useful research compound. Its molecular formula is C28H28N2O3 and its molecular weight is 440.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 440.20999276 g/mol and the complexity rating of the compound is 729. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 11-substituted 3,3-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo [b,e][1,4] diazepin-1-ones has been achieved through dehydrative cyclization, showcasing moderate analgesic activity in some derivatives. This synthesis process underscores the compound's potential in medicinal chemistry research (Matsuo, Yoshida, Ohta, & Tanaka, 1985). Furthermore, efficient synthetic routes have been developed to obtain novel derivatives with possible pharmacological activities, particularly in the central nervous system, demonstrating the compound's versatility and potential applications in drug development (Cortéas, Banos, & Garcia-Mellado de Cortes, 2004).
Photochemical Reactions
The compound and its derivatives have been studied under various conditions to understand their photochemical behaviors, which are crucial for developing photo-responsive materials or drugs. For instance, the photochemical reaction of 11H-Dibenzo[c,f]-[1,2]-diazepine under acidic conditions reveals interesting pathways that could be harnessed in designing novel photochemical applications (Joshua & Lewis, 1967).
Corrosion Inhibition
Research into the corrosion inhibition properties of benzodiazepine derivatives, including compounds structurally related to "11-(2,3-dimethoxyphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one", has shown promising results in protecting mild steel in acidic media. This indicates potential applications in industrial corrosion protection strategies (Laabaissi et al., 2021).
Properties
IUPAC Name |
6-(2,3-dimethoxyphenyl)-9-(4-methylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O3/c1-17-11-13-18(14-12-17)19-15-23-26(24(31)16-19)27(30-22-9-5-4-8-21(22)29-23)20-7-6-10-25(32-2)28(20)33-3/h4-14,19,27,29-30H,15-16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXGFUIHZRXLNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=C(C(=CC=C5)OC)OC)C(=O)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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